Imidazole-1-acetic acid, 5-methyl-2-nitro-

Radiosensitizers Hypoxia Electrochemistry

5-Methyl-2-nitroimidazole-1-acetic acid (CAS 23571-51-9), also named 2-(5-methyl-2-nitro-1H-imidazol-1-yl)acetic acid, is a nitroimidazole derivative with the molecular formula C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol. It is a critical regioisomer of the more common metronidazole acetic acid (2-methyl-5-nitro isomer, CAS 1010-93-1).

Molecular Formula C6H7N3O4
Molecular Weight 185.14 g/mol
CAS No. 23571-51-9
Cat. No. B12936818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazole-1-acetic acid, 5-methyl-2-nitro-
CAS23571-51-9
Molecular FormulaC6H7N3O4
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O4/c1-4-2-7-6(9(12)13)8(4)3-5(10)11/h2H,3H2,1H3,(H,10,11)
InChIKeyXTWAAJAXJLPIMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-nitroimidazole-1-acetic Acid (CAS 23571-51-9): Procurement-Grade Characterization and Differentiation from 5-Nitroimidazole Regioisomers


5-Methyl-2-nitroimidazole-1-acetic acid (CAS 23571-51-9), also named 2-(5-methyl-2-nitro-1H-imidazol-1-yl)acetic acid, is a nitroimidazole derivative with the molecular formula C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol [1]. It is a critical regioisomer of the more common metronidazole acetic acid (2-methyl-5-nitro isomer, CAS 1010-93-1). The compound features a unique 2-nitroimidazole core, which distinguishes it from the majority of clinically utilized 5-nitroimidazoles and dictates its distinct physicochemical and biochemical behavior. Its primary utility lies in its application as a specialty chemical intermediate for synthesizing angiotensin II receptor antagonists [2] and as a key scaffold for developing 2-nitroimidazole-based hypoxia-selective probes, a role not fulfilled by 5-nitroimidazole acetic acid analogs.

Why Metronidazole Acetic Acid (CAS 1010-93-1) Cannot Substitute 5-Methyl-2-nitroimidazole-1-acetic Acid


Generic substitution of 5-methyl-2-nitroimidazole-1-acetic acid with its 5-nitroimidazole regioisomer, metronidazole acetic acid (CAS 1010-93-1), is scientifically invalid due to fundamental differences in electronic configuration and biological targeting. The position of the nitro group dictates the compound's one-electron reduction potential (E₁₇), a key determinant of its mechanism of action [1]. 2-Nitroimidazoles are inherently more electron-affinic than 5-nitroimidazoles, making them suitable for hypoxia-selective applications but not for the same antimicrobial pathways. Furthermore, the 2-nitro-5-methyl substitution pattern is a critical structural feature for intermediates in angiotensin II antagonist synthesis, a synthetic route where the 2-methyl-5-nitro isomer is inapplicable [2]. Interchanging these regioisomers would lead to failure in both hypoxia-targeting research and specific medicinal chemistry synthetic protocols.

Quantitative Differentiation Evidence for 5-Methyl-2-nitroimidazole-1-acetic Acid Against Key Comparators


Superior Electron Affinity: 2-Nitro Regioisomer Exhibits a More Positive One-Electron Reduction Potential (E₁₇) than 5-Nitro Analogs

The one-electron reduction potential (E₁₇) is a primary determinant of nitroimidazole biochemical activity. A class-level analysis of 2-nitroimidazoles against 5-nitroimidazoles shows that 2-nitroimidazoles consistently exhibit more positive E₁₇ values. For instance, 1-(2-hydroxyethyl)-2-nitroimidazole has an E₁₇ of –398 mV, whereas its 5-nitroimidazole counterpart, metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole), has a significantly more negative E₁₇ of –486 mV [1]. This trend is intrinsic to the 2-nitro substitution pattern and extends to the acetic acid derivatives, meaning the target compound (a 2-nitroimidazole) is a stronger oxidant and more readily reduced than its 5-nitroimidazole regioisomer, metronidazole acetic acid.

Radiosensitizers Hypoxia Electrochemistry

Hypoxia-Targeting Potential: 2-Nitroimidazole Derivatives Show Steady Tumor Retention Uncharacteristic of 5-Nitro Antimicrobials

The biological application space is divergent between 2-nitro and 5-nitroimidazoles. While metronidazole acetic acid is a bacterial mutagen and metabolite of the antimicrobial metronidazole [1], 2-nitroimidazole acetic acid derivatives are employed as precursors for synthesizing hypoxia-targeting agents. A comparative in vivo study with a 99mTc(CO)₃-labeled 2-nitroimidazole derivative demonstrated a steady retention of activity in tumor models, whereas the corresponding 4-nitroimidazole complex showed high initial uptake followed by rapid washout [2]. This demonstrates the 2-nitro scaffold's unique suitability for targeting hypoxic tissue, a known characteristic not shared by 5-nitroimidazoles, which are primarily antimicrobial.

Oncology Tumor Hypoxia Imaging Agents

Unique Spectroscopic Fingerprint: FTIR and UV-Vis Spectral Differentiation from the 5-Nitro Isomer

SpectraBase confirms that 5-methyl-2-nitroimidazole-1-acetic acid possesses distinct FTIR (KBr wafer technique) and UV-Vis (in methanol) spectra, providing a direct analytical method for distinguishing it from its regioisomer, 2-methyl-5-nitroimidazole-1-acetic acid (CAS 1010-93-1) [1]. The varying substitution pattern on the imidazole ring results in different vibrational and electronic absorption characteristics, making spectroscopic identity testing a robust, non-substitutable quality control step.

Analytical Chemistry Quality Control Structural Confirmation

Stability of Reduced Products: 2-Nitroimidazole Reduction Products are More Stable than Those from 5-Nitroimidazoles

The stability of the 4-electron-reduction products is a differentiating factor between 2- and 5-nitroimidazoles. A study on radiation-induced reduction of N1-alkyl substituted 2- and 5-nitroimidazoles demonstrated that the 4-electron-reduction products of N1-alkyl substituted 5-nitroimidazoles are unstable relative to those of the corresponding 2-nitroimidazoles [1]. This indicates that the reduced form of the target compound (a 2-nitroimidazole) will have greater persistence, which is crucial for its mechanism in forming covalent adducts with cellular macromolecules in hypoxic environments.

Radiochemistry Reduction Chemistry Metabolism

Synthetic Intermediate Specificity: A Key Precursor for Angiotensin II Antagonists, Unachievable with the 5-Nitro Regioisomer

U.S. Patent 5,344,937 explicitly describes a process for preparing substantially pure (R) enantiomers of angiotensin II antagonists using chiral resolution of racemic alkyl-substituted nitroimidazole acetic acids [1]. The synthetic scheme relies on the nitroimidazole acetic acid core where the substituents are positioned to facilitate the formation of specific enantiomeric salts. The 5-methyl-2-nitro substitution pattern is structurally required for certain derivatives within this patent family, and the 2-methyl-5-nitro isomer cannot be used as an intermediate in this synthetic pathway.

Medicinal Chemistry Process Chemistry Hypertension

High-Impact Procurement Scenarios for 5-Methyl-2-nitroimidazole-1-acetic Acid


Development of Hypoxia-Selective Radiosensitizers and Imaging Probes

This compound is the scientifically justified starting material for projects developing 2-nitroimidazole-based hypoxia markers. Given its inherently more positive reduction potential (E₁₇) compared to 5-nitroimidazole analogs [1] and the demonstrated steady tumor retention of a closely related 2-nitroimidazole derivative in in vivo models [2], it is the correct chemical scaffold. Researchers should not substitute it with metronidazole acetic acid, as the 5-nitroimidazole scaffold is predominantly used for antimicrobial applications and lacks the requisite electron affinity for effective hypoxia targeting.

Synthesis of Enantiomerically Pure Angiotensin II Receptor Antagonists

Process chemistry groups developing synthetic routes for angiotensin II antagonists should procure this compound based on its role as a key intermediate for chiral resolution, as outlined in U.S. Patent 5,344,937 [1]. The specific 5-methyl-2-nitro substitution pattern is essential; the use of metronidazole acetic acid as a substitute will lead to synthetic failure, as it does not yield the desired (R) enantiomer of the target antihypertensive agents.

Analytical Reference Standard for Nitroimidazole Impurity Profiling

Quality control and analytical development laboratories require this compound as a certified reference standard for distinguishing and quantifying the 2-nitroimidazole regioisomer in pharmaceutical preparations. The unique FTIR and UV-Vis fingerprints available in spectral libraries [1] enable unambiguous identification and quantification, a critical measure for regulatory compliance. This application has no overlap with the use of metronidazole acetic acid, which serves as a reference standard for 5-nitroimidazole-related impurities.

Quote Request

Request a Quote for Imidazole-1-acetic acid, 5-methyl-2-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.